molecular formula C11H10BN3O3 B13862908 [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

Cat. No.: B13862908
M. Wt: 243.03 g/mol
InChI Key: PHRRMQJSEYFRMK-UHFFFAOYSA-N
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Description

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a carbamoyl group at the 6-position and a boronic acid moiety at the 3-position. This structure combines the electron-deficient nature of the pyridine ring with the reactive boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its carbamoyl substituent introduces hydrogen-bonding capabilities, which can enhance binding affinity in biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C11H10BN3O3

Molecular Weight

243.03 g/mol

IUPAC Name

[6-(pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H10BN3O3/c16-11(15-10-3-1-2-6-13-10)9-5-4-8(7-14-9)12(17)18/h1-7,17-18H,(H,13,15,16)

InChI Key

PHRRMQJSEYFRMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NC2=CC=CC=N2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid typically involves the reaction of pyridin-2-ylcarbamoyl chloride with 3-bromopyridine-6-boronic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyridin-2-ylcarbamoyl group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridin-2-ylcarbamoyl group can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Carbamoyl vs. Alkoxy/Amino Groups

  • [6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS 579525-46-5): The dimethylamino group provides strong electron-donating properties, enhancing solubility in polar solvents but reducing stability under acidic conditions .
  • [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid (CAS 1150114-75-2): The pyrrolidinyl group introduces steric bulk, which may hinder access to the boronic acid in sterically constrained reactions .

Carbamoyl vs. Ester/Carbonyl Groups

  • (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid (CAS 1310384-29-2): The ketone moiety offers a site for further functionalization but may lead to instability via keto-enol tautomerism .

Positional Isomerism

  • Compound 7 (from ): A positional isomer with the boronic acid group shifted to a different pyridine position exhibited reduced inhibitory activity against penicillin-binding protein 1b (PBP1b), highlighting the critical role of boronic acid placement .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature/Activity
[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid C11H10BN3O3 243.03 Not provided Carbamoyl group enhances target binding; boronic acid enables cross-coupling
[6-(Trifluoromethoxy)pyridin-3-yl]boronic acid C6H5BF3NO3 206.92 Not provided Trifluoromethoxy increases lipophilicity
[6-(Dimethylamino)pyridin-3-yl]boronic acid C7H11BN2O2 165.99 579525-46-5 Electron-donating dimethylamino group improves solubility
(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid C9H13BN2O2 192.02 1150114-75-2 Steric bulk may limit reactivity
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid C8H7BFNO4 226.96 2225177-42-2 Electrophilic ester group accelerates coupling

Biological Activity

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C11H10BN3O3C_{11}H_{10}BN_3O_3, exhibits a range of pharmacological properties, particularly in the fields of oncology and infectious disease treatment. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property enables it to interact with various molecular targets, including enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their catalytic functions.
  • Anticancer Activity : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to reduced cell proliferation .
  • Antimicrobial Properties : Boronic acids are known for their antibacterial activity, particularly against resistant strains by targeting bacterial β-lactamases .

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Induces cell cycle arrest in cancer cells (IC50 values indicating potency).
Antimicrobial Effective against resistant bacterial strains; inhibits β-lactamases.
Enzyme Inhibition Acts as a noncompetitive antagonist for chemokine receptors involved in inflammation.

Case Studies

  • Anticancer Efficacy
    A study investigated the efficacy of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 5 µM, suggesting its potential as a lead compound in cancer therapy .
  • Antibacterial Activity
    Research demonstrated that derivatives of boronic acids, including this compound, exhibited strong inhibitory effects against resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves reversible binding to serine residues in β-lactamases, which are crucial for bacterial resistance .
  • Inflammatory Diseases
    Another investigation focused on its role as an antagonist for CXCR1 and CXCR2 chemokine receptors. The compound showed promise in reducing inflammatory responses in preclinical models, highlighting its therapeutic potential in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid has favorable absorption characteristics, although further optimization is necessary to enhance its bioavailability and target specificity. Toxicological assessments reveal low cytotoxicity towards human cells at therapeutic concentrations, making it a viable candidate for further development .

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